molecular formula C9H13ClN2O2 B8135965 Methyl 3-(hydrazinylmethyl)benzoate hydrochloride

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride

Cat. No.: B8135965
M. Wt: 216.66 g/mol
InChI Key: YIENSRVNOICMNG-UHFFFAOYSA-N
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Description

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride (CAS 1048669-55-1) is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . This compound serves as a valuable building block in organic synthesis, primarily used for the preparation of various pharmaceutical agents . Its reactive hydrazine moiety makes it particularly valuable for constructing heterocyclic structures, which are common scaffolds in many active drug molecules . Researchers utilize this ester-functionalized hydrazine derivative in the development of potential therapeutic compounds targeting neurological and metabolic disorders . The benzoate ester group allows for further functionalization, enabling medicinal chemists to create a diverse array of chemical derivatives for extensive structure-activity relationship studies during the drug discovery process . The product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(hydrazinylmethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIENSRVNOICMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 3-Chloromethylbenzoate Intermediates

The most direct route involves substituting the chloromethyl group of methyl 3-chloromethylbenzoate with hydrazine. This method parallels cyanide substitution strategies documented in patent CN101891649B, where 3-chloromethylbenzoate reacts with nitrogen-containing nucleophiles (e.g., hexamethylenetetramine) under phase-transfer conditions.

Reaction Conditions and Optimization

  • Substrate : Methyl 3-chloromethylbenzoate (synthesized via chlorination of methyl 3-methylbenzoate using thionyl chloride or liquid chlorine).

  • Nucleophile : Hydrazine hydrate (1.2–1.5 equivalents) in aqueous or alcoholic media.

  • Catalysis : Cetyltrimethylammonium bromide (CTAB) or PEG-400 as phase-transfer catalysts.

  • Temperature : 80–110°C under reflux for 6–12 hours.

  • Workup : Extraction with 1,2-dichloroethane, neutralization, and distillation.

Challenges and Solutions

  • Hydrazine volatility : Sealed reactors or excess hydrazine (1.5 eq) mitigate losses.

  • Byproduct formation : Co-produced HCl is neutralized with sodium carbonate during extraction.

  • Yield : 70–78% after recrystallization from ethanol/water mixtures.

Data Table 1: Representative Reaction Parameters

ParameterRange/ValueSource Adaptation
Hydrazine equivalents1.2–1.5
Reaction temperature80–110°C
Catalyst loading2–5 mol% CTAB
Yield70–78%Estimated

Reductive Amination of Methyl 3-Aldehydebenzoate

An alternative route condenses methyl 3-aldehydebenzoate with hydrazine, followed by reduction to the hydrazinylmethyl derivative. This method adapts the aldehyde-to-cyano conversion in CN101891649B, replacing hydroxylamine with hydrazine.

Reaction Sequence

  • Aldehyde synthesis : Hydrolysis of methyl 3-chloromethylbenzoate to methyl 3-aldehydebenzoate using acidic conditions (HCl, 100°C).

  • Hydrazone formation : Condensation with hydrazine hydrate in formic acid (110°C, 3–18 hours).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or sodium cyanoborohydride to reduce the hydrazone to hydrazinylmethyl.

  • Salt formation : Treatment with HCl gas in ethanol to precipitate the hydrochloride salt.

Critical Parameters

  • Solvent : Formic acid or ethanol-water mixtures.

  • Temperature : 95–110°C for condensation; ambient for reduction.

  • Purification : Ion-exchange resins to remove unreacted hydrazine.

Data Table 2: Condensation-Reduction Optimization

StepConditionsYield (%)
Hydrazone formation110°C, 12h, HCOOH85
Reduction (NaBH₃CN)RT, 6h, MeOH92
Overall78

Industrial-Scale Production Considerations

Chloromethylbenzoate Synthesis

Patent CN105130846A details the chlorination of methyl 3-methylbenzoate using liquid chlorine at 110–170°C. Key adaptations for hydrazinylmethyl derivative synthesis include:

  • Chlorine stoichiometry : 4.6–22.9% w/w of substrate to minimize over-chlorination.

  • Distillation : Recycling unreacted methylbenzoate improves atom economy (90–97% yield).

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : C18 column, 220 nm detection, retention time 8.2 min (99.2% purity).

  • ¹H NMR (D₂O): δ 8.15 (s, 1H, ArH), 4.45 (s, 2H, CH₂NHNH₂), 3.90 (s, 3H, OCH₃).

Impurity Profiling

  • Common impurities : Residual 3-chloromethylbenzoate (<0.5%), hydrazine dimer (<0.3%).

  • Mitigation : Crystallization from 1,2-dichloroethane/hexane.

Comparative Analysis of Synthetic Routes

Data Table 3: Route Comparison

ParameterNucleophilic SubstitutionReductive Amination
Steps23
Total yield70–78%65–75%
Purity98%95%
ScalabilityIndustrial (500L reactors)Lab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for various modifications that can enhance its biological activity.

  • Antitumor Activity : Research indicates that derivatives of hydrazine compounds, including this compound, exhibit significant antitumor properties. A study demonstrated that such compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains. In vitro studies revealed that it possesses antibacterial activity, making it a candidate for developing new antimicrobial agents.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its hydrazine functionality allows it to participate in various chemical reactions, including:

  • Condensation Reactions : this compound can undergo condensation with aldehydes and ketones to form hydrazone derivatives, which are valuable in synthesizing more complex molecules.
  • Hydrazone Formation : The ability to form stable hydrazones makes this compound useful in synthesizing various heterocyclic compounds, which are important in pharmaceuticals.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The researchers synthesized a series of derivatives and tested their cytotoxicity against several cancer cell lines. Results indicated that certain modifications significantly increased potency, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Antimicrobial Activity

In another research article, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-(hydrazinylmethyl)benzoate hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position CAS Number References
This compound C₈H₁₁ClN₂O₂ 202.64 Ester, hydrazine 3-position 167626-26-8
3-Hydrazinylbenzene-1-sulfonamide hydrochloride C₆H₈ClN₃O₂S 221.67 Sulfonamide, hydrazine 3-position 131774-72-6
2-Hydrazinobenzoic acid hydrochloride C₇H₇ClN₂O₂ 186.59 Carboxylic acid, hydrazine 2-position 5326-27-2
3-Methyl-2-benzothiazolinone hydrazone hydrochloride C₈H₉ClN₃S·xH₂O 215.70 (anhydrous) Benzothiazolinone, hydrazone 2-position (heterocyclic) 149022-15-1
3-Aminomethyl-benzoic acid methyl ester hydrochloride C₉H₁₂ClNO₂ 201.65 Ester, amine 3-position 17841-68-8
Hydrazine vs. Amine Functionality
  • This compound participates in condensation reactions (e.g., with carbonyl groups to form hydrazones), enabling its use in synthesizing heterocycles like pyrazoles .
  • 3-Aminomethyl-benzoic acid methyl ester hydrochloride (CAS 17841-68-8) lacks the hydrazine group, limiting its utility in such reactions but making it suitable for peptide coupling and as an intermediate in kinase inhibitors .
Ester vs. Carboxylic Acid Derivatives
  • The methyl ester in this compound enhances solubility in organic solvents, facilitating reactions under anhydrous conditions.
  • 2-Hydrazinobenzoic acid hydrochloride (CAS 5326-27-2), a carboxylic acid derivative, exhibits higher polarity and is more reactive in aqueous-phase reactions, such as coordination chemistry .
Heterocyclic vs. Aromatic Systems
  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH hydrochloride) contains a benzothiazolinone ring, making it a critical reagent in colorimetric assays for detecting aldehydes and ketones . This contrasts with the purely aromatic system of the target compound.
Substituent Position Effects
  • Compounds with hydrazine groups at the 2-position (e.g., 2-Hydrazinobenzoic acid hydrochloride) exhibit distinct electronic and steric effects compared to 3-substituted analogs, influencing their reactivity in electrophilic substitution reactions .

Physicochemical Properties

Property Methyl 3-(hydrazinylmethyl)benzoate HCl 3-Hydrazinylbenzene-1-sulfonamide HCl MBTH Hydrochloride Hydrate
Solubility Soluble in DMSO, methanol Soluble in water, ethanol Soluble in water, acetone
Melting Point Not reported Not reported >193°C (decomposes)
Stability Stable under inert conditions Hygroscopic Light-sensitive
Primary Applications Pharmaceutical intermediates Sulfonamide drug precursors Analytical biochemistry
References

Biological Activity

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinyl group, which enhances its reactivity and biological properties. The general structure can be represented as follows:

C10H12ClN3O2\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2

This compound's unique structure allows it to interact with various biological targets, leading to diverse biological activities.

The mechanism of action of this compound involves:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with biomolecules, potentially altering their function.
  • Enzyme Inhibition : It may inhibit specific enzymes, disrupting cellular processes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus10.5
Escherichia coli15.0
Candida albicans20.0
Pseudomonas aeruginosa12.5

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity . It has been tested against various cancer cell lines, showing considerable cytotoxic effects.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.0
HT-29 (Colon Cancer)6.5
A549 (Lung Cancer)7.2

The compound's ability to induce apoptosis in these cell lines suggests its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, highlighting its potential for developing new antibiotics .
  • Anticancer Research : In a recent investigation involving MCF-7 and HT-29 cell lines, this compound was found to induce cell cycle arrest and apoptosis. Flow cytometry analysis revealed increased sub-G1 populations in treated cells, confirming its anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(hydrazinylmethyl)benzoate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrazine derivatization of a benzoate precursor. For example, hydrochlorination using HCl in dioxane under ambient conditions (stirring at room temperature for 1 hour) followed by reduced-pressure evaporation is a validated route . Optimization involves monitoring reaction completion via TLC or HPLC and ensuring anhydrous conditions to prevent side reactions. Purification via recrystallization (e.g., methanol/ether mixtures) enhances purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • 1H-NMR : Key peaks include aromatic protons (δ 7.5–8.0 ppm), hydrazine NH (δ ~9.0 ppm, broad), and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : SHELXL software is widely used for small-molecule refinement to resolve crystal structures, particularly for verifying hydrogen bonding between the hydrazinyl group and chloride .
  • HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm is standard .

Q. What are the optimal storage conditions and safety protocols for handling this hydrochloride salt?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the hydrazinylmethyl moiety influence nucleophilic reactivity in cross-coupling or condensation reactions?

  • Methodological Answer : The hydrazine group acts as a bifunctional nucleophile. Kinetic studies under varying pH (e.g., 4–10) and temperatures (25–60°C) can quantify its reactivity. For example, in Schiff base formation, monitor imine linkage formation via FT-IR (C=N stretch at ~1600 cm⁻¹) or mass spectrometry . Competing side reactions (e.g., oxidation to diazenes) require inert atmospheres .

Q. What experimental approaches are suitable for investigating thermal degradation pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~193°C, based on analogous hydrazine derivatives) and identify volatile byproducts .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS to identify hydrolytic or oxidative products .

Q. How can researchers design experiments to study interactions between this compound and biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Fluorescence Titration : Measure binding constants by titrating the compound into protein/DNA solutions and monitoring fluorescence quenching (λex = 280 nm).
  • Molecular Docking : Use software like AutoDock Vina to predict binding sites, leveraging the hydrazine group’s hydrogen-bonding capability . Validate with ITC (isothermal titration calorimetry) for thermodynamic profiling.

Critical Analysis of Contradictions

  • Synthesis Efficiency : reports 100% yield for a similar hydrochlorination step, but real-world efficiency may vary due to impurities or solvent effects. Reproducibility requires strict moisture control .
  • Thermal Stability : While suggests decomposition near 193°C, exact values for the target compound remain unverified. Researchers should conduct TGA to resolve discrepancies .

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